2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride
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Overview
Description
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride typically involves the reaction of thiazole derivatives with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.
Oxidation Reactions: Involving oxidizing agents like hydrogen peroxide.
Reduction Reactions: Using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazole derivatives with reduced functional groups.
Scientific Research Applications
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex thiazole derivatives.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. This can result in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer agent.
Uniqueness
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is unique due to its specific functional groups and reactivity, which allow for the synthesis of a wide range of derivatives with diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C5H5Cl2NOS |
---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H4ClNOS.ClH/c6-5(8)1-4-2-9-3-7-4;/h2-3H,1H2;1H |
InChI Key |
DAKPUHONTJCWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CC(=O)Cl.Cl |
Origin of Product |
United States |
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